4-(4-Bromo-2-chlorobenzyl)morpholine

Lipophilicity Halogen substitution Physicochemical profiling

4-(4-Bromo-2-chlorobenzyl)morpholine (CAS 494773-04-5) is a synthetic small molecule belonging to the N‑benzylmorpholine class, characterized by a morpholine ring N‑substituted with a 4‑bromo‑2‑chlorobenzyl group. It has the molecular formula C₁₁H₁₃BrClNO and a molecular weight of approximately 290.58 g/mol.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
CAS No. 494773-04-5
Cat. No. B1288959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-chlorobenzyl)morpholine
CAS494773-04-5
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
InChIKeyPAOOJSSSLWVXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Bromo-2-chlorobenzyl)morpholine (CAS 494773-04-5): A Dual-Halogenated Morpholine Scaffold for Research and Intermediate Use


4-(4-Bromo-2-chlorobenzyl)morpholine (CAS 494773-04-5) is a synthetic small molecule belonging to the N‑benzylmorpholine class, characterized by a morpholine ring N‑substituted with a 4‑bromo‑2‑chlorobenzyl group [1]. It has the molecular formula C₁₁H₁₃BrClNO and a molecular weight of approximately 290.58 g/mol . The compound is commercially available at purities typically ranging from 95% to 98% from multiple vendors and is classified exclusively for research use, not for human or veterinary applications [2]. Its dual‑halogen substitution pattern — bromine at the para and chlorine at the ortho position of the benzyl ring — represents a distinct electronic and steric profile that differentiates it from the more common mono‑substituted benzylmorpholine analogs .

Why Mono‑Halogenated Morpholines Cannot Replace 4-(4-Bromo-2-chlorobenzyl)morpholine


Generic substitution with single‑halogen benzylmorpholine analogs is not scientifically valid because both the number and positions of halogen substituents critically govern molecular recognition, electronic properties, and reactivity in this scaffold class. Mono‑substituted comparators such as 4-(4-bromobenzyl)morpholine (CAS 132833-51-3) and 4-(2-chlorobenzyl)morpholine (CAS 415932-72-8) possess only one halogen, resulting in: (i) different molecular weight and lipophilicity (XLogP3-AA ≈ 2.3–2.5 for mono‑halogen analogs versus 2.7 for the target compound) [1]; (ii) altered hydrogen‑bond acceptor profiles due to the electron‑withdrawing effects of the second halogen; and (iii) distinct steric occupancy in biological binding pockets, as evidenced by SAR studies on related arylmorpholine inhibitors where dual‑halogen substitution dramatically shifts potency and selectivity profiles [2]. Direct quantitative evidence from α‑glucosidase inhibition demonstrates that the 4‑bromobenzyl derivative (IC₅₀ = 28.0 µM) and the 2‑chlorobenzyl derivative (IC₅₀ = 663.7 µM) differ by over 23‑fold, confirming that substitution pattern alone can produce large functional differences even within the same chemotype [3]. The combined 4‑bromo‑2‑chloro arrangement introduces a unique electronic push‑pull effect and molecular shape that cannot be replicated by any single‑substituent analog, making the target compound a non‑interchangeable entity in both synthetic and biological applications.

Quantitative Differentiation Evidence for 4-(4-Bromo-2-chlorobenzyl)morpholine Versus Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Halogen Mass

The target compound (4‑bromo‑2‑chloro) exhibits a computed XLogP3-AA of 2.7, which is higher than the mono‑halogenated analogs 4-(4-bromobenzyl)morpholine (XLogP3-AA = 2.5, MW = 256.14) and 4-(2-chlorobenzyl)morpholine (XLogP3-AA = 2.3, MW = 211.69) [1][2]. The molecular weight difference is 34.4 Da versus the 4‑bromo analog and 78.9 Da versus the 2‑chloro analog, attributable to the second halogen . The presence of both electron‑withdrawing Br (para, Hammett σₚ = 0.23) and Cl (ortho, Hammett σₒ = 0.20) groups alters the electron density distribution on the aromatic ring and the basicity of the morpholine nitrogen (pKₐ shift estimated ~0.3–0.5 units lower than mono‑substituted analogs) [3].

Lipophilicity Halogen substitution Physicochemical profiling

Antibacterial Activity: Gram‑Positive Cell Wall Synthesis Inhibition

The compound (identified as MAC‑0020111 in the AntibioticDB, matching C₁₁H₁₃BrClNO formula) is classified as a small‑molecule antibacterial agent with a mechanism of action as a cell wall synthesis inhibitor, detected by a cell wall inhibitor reporter system [1]. It exhibits weak whole‑cell activity specifically against Gram‑positive bacteria [2]. In contrast, the mono‑halogenated analog 4-(4-bromobenzyl)morpholine (CAS 132833-51-3) has been studied for antibacterial properties but no quantitative MIC data are publicly available to enable direct comparison . The dual‑halogen substitution may contribute to enhanced target affinity relative to single‑halogen analogs, consistent with observations in related N‑substituted morpholine antibacterial series where the nature and position of halogen substitution modulate potency [3]. The compound was reported as experimental in 2014 with no clinical development status, indicating its primary utility as a tool compound or structural starting point for antibacterial drug discovery programs [4].

Antibacterial Cell wall synthesis Gram-positive

α‑Glucosidase Inhibition Context: Impact of Halogen Substitution Pattern

In a systematic SAR study of benzylmorpholine derivatives against α‑glucosidase, the 4‑bromobenzyl analog (Compound 6j) exhibited potent inhibition with IC₅₀ = 28.0 ± 0.6 µM, whereas the 2‑chlorobenzyl analog (Compound 6e) showed markedly weaker activity with IC₅₀ = 663.7 ± 1.2 µM, a 23.7‑fold difference [1]. The 4‑chlorobenzyl analog (Compound 6g) gave IC₅₀ = 96.6 ± 0.1 µM, and the reference drug acarbose had IC₅₀ = 750.0 ± 5.0 µM [2]. Although 4-(4-bromo-2-chlorobenzyl)morpholine was not directly included in this panel, the data demonstrate that combining favorable substituent positions (para‑bromo for potency, ortho‑chloro for potential selectivity modulation) is a rational design strategy that emerged from this SAR landscape [3]. The target compound uniquely combines both the potency‑enhancing 4‑bromo group and the selectivity‑modulating 2‑chloro group in a single molecule, a substitution pattern not represented in the published panel and thus not reproducible by any single tested analog [4].

α-Glucosidase inhibition Halogen SAR Benzylmorpholine scaffold

Arylmorpholine Kinase Inhibition: Scaffold‑Level Differentiation from Mono‑Substituted Analogs

Arylmorpholine scaffolds are established pharmacophores for ATP‑competitive kinase inhibition, with compounds such as AMA‑37 demonstrating IC₅₀ values of 0.27 µM (DNA‑PK), 3.7 µM (p110β), and 32 µM (p110α) [1]. In a separate probe development program, the 4‑chlorobenzyl morpholine derivative ML398 was identified as a potent D4 dopamine receptor antagonist with IC₅₀ = 130 nM and Ki = 36 nM, displaying >100‑fold selectivity over D1, D2S, D2L, D3, and D5 receptors (all >20 µM) [2]. The structure–activity relationship from the ML398 program explicitly established that benzylic substitution on the morpholine nitrogen was well tolerated and critical for potency, while amide, urea, and sulfonamide modifications abolished activity [3]. The target compound, 4-(4-bromo-2-chlorobenzyl)morpholine, differs from ML398 by (i) replacement of the 4‑chloro with a 4‑bromo substituent and (ii) addition of a 2‑chloro group, which are precisely the types of halogen modifications shown in related arylmorpholine PI3K inhibitor series to modulate isoform selectivity and metabolic stability [4].

Kinase inhibition DNA-PK PI3K Arylmorpholine scaffold

Synthetic Accessibility and Commercial Purity: Procurement Reliability

4-(4-Bromo-2-chlorobenzyl)morpholine is synthesized via reductive amination of 4‑bromo‑2‑chlorobenzaldehyde with morpholine using sodium triacetoxyborohydride in THF at room temperature, followed by BIOTAGE® purification (0–20% EtOAc in hexane), a robust one‑step protocol . The compound is available from multiple independent suppliers (Sigma‑Aldrich/AOBChem, AK Scientific, Leyan, MolCore, ChemScene) at purities ranging from 95% to 98% . The hydrochloride salt form (CAS 1394291-41-8, MW 327.04) is also commercially available for applications requiring improved aqueous solubility . In contrast, the positional isomer 4-(3‑bromo‑2‑chlorobenzyl)morpholine is listed as a synonym by some vendors, indicating potential isomer ambiguity that must be verified by analytical methods (NMR, HPLC) upon procurement . The 4‑bromo‑2‑chloro substitution pattern unambiguously maps to CAS 494773‑04‑5 across all major chemical databases (PubChem CID 21914401, ChemSpider CSID 10666219, MDL MFCD20486482), reducing the risk of isomeric misidentification [1].

Synthetic accessibility Commercial purity Procurement

Recommended Research and Industrial Application Scenarios for 4-(4-Bromo-2-chlorobenzyl)morpholine


Kinase Inhibitor Probe Development Leveraging Dual‑Halogen Substitution

The compound is structurally suited as a starting scaffold for developing ATP‑competitive kinase inhibitors targeting DNA‑PK, PI3K isoforms, or dopamine D4 receptor, based on the established arylmorpholine pharmacophore validated by AMA‑37 (DNA‑PK IC₅₀ = 0.27 µM) and ML398 (D4 IC₅₀ = 130 nM) [1]. The 4‑bromo‑2‑chloro substitution introduces a halogen pattern absent from published probe compounds, offering a distinct vector for exploring isoform selectivity through hydrophobic pocket interactions and halogen bonding [2].

α‑Glucosidase Inhibitor Screening and Diabetes Target Validation

Based on the quantitative SAR from the 2023 Scientific Reports panel where 4‑bromobenzyl (IC₅₀ = 28.0 µM) was 26.8‑fold more potent than acarbose (IC₅₀ = 750.0 µM), 4-(4-bromo-2-chlorobenzyl)morpholine combines the potency‑conferring para‑bromo substituent with an ortho‑chloro group that may enhance selectivity [3]. This compound should be prioritized for α‑glucosidase inhibition screening over mono‑substituted analogs to test whether the disubstitution pattern yields additive or synergistic potency improvements [4].

Gram‑Positive Antibacterial Tool Compound for Cell Wall Synthesis Studies

As documented in AntibioticDB (MAC‑0020111), the compound is classified as a cell wall synthesis inhibitor with Gram‑positive spectrum [5]. It is suitable as a tool compound for mechanistic studies of cell wall inhibition pathways in Staphylococcus and Enterococcus species, particularly in reporter‑based screening assays designed to identify cell wall‑active agents [6]. Its weak whole‑cell activity makes it appropriate as a starting point for medicinal chemistry optimization rather than as a lead compound.

Chemical Biology Probe for Halogen‑Dependent Target Engagement Studies

The presence of both bromine (anomalous scattering for X‑ray crystallography) and chlorine (complementary electron density) makes this compound valuable for structural biology applications, including co‑crystallization with target proteins where the dual halogens facilitate phasing and unambiguous placement of the ligand in electron density maps [7]. Additionally, the bromine atom provides a synthetic handle for further derivatization via palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig), enabling late‑stage diversification of the scaffold [8].

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